molecular formula C6H12O5 B1675206 L-(-)-Fucose CAS No. 2438-80-4

L-(-)-Fucose

Cat. No. B1675206
CAS RN: 2438-80-4
M. Wt: 164.16 g/mol
InChI Key: SHZGCJCMOBCMKK-DHVFOXMCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-(-)-Fucose (also known as L-fucopyranose) is a naturally occurring monosaccharide found in many organisms. It is a hexose carbohydrate, meaning it has six carbon atoms, and is a structural component of many important molecules, such as glycoproteins, glycolipids, and proteoglycans. It is also involved in several metabolic pathways, including the synthesis of sialic acid, a sugar molecule found on the surface of cells. In addition, this compound is important in the development of immunity and inflammation, as it is found in high concentrations in the human body.

Scientific Research Applications

  • Role in Connective Tissue Aging :

    • L-Fucose is integral to glycoconjugates in vertebrates and is involved in various cell interactions. Its properties, such as non-enzymatic interactions with macromolecules and effects on cell cultures (like stimulation of cell proliferation and inhibition of MMP-expression), are crucial in understanding age-related modifications in connective tissues (Péterszegi et al., 2003).
  • Inhibition of Plant Cell Wall Polysaccharide Fucosylation :

    • L-Fucose is a common component of plant cell wall polysaccharides. Small molecule inhibitors like 2-fluoro-L-fucose (2F-Fuc) have been shown to inhibit the incorporation of L-Fucose into these polysaccharides, affecting plant growth and morphology. This highlights its potential in studying plant biology and bioengineering (Villalobos et al., 2015).
  • Production in Metabolically Engineered Bacteria :

    • L-Fucose and its derivatives, with roles in diseases like cancer and rheumatoid arthritis, can be biosynthetically produced. Studies have demonstrated the production of perdeuterated L-fucose using glyco-engineered bacteria, which is significant for applications in structural biology and neutron macromolecular crystallography (Gajdos et al., 2020).
  • Microbial Synthesis for Industrial Applications :

    • Metabolic engineering of Escherichia coli has led to high productivity of L-Fucose, showcasing its potential for large-scale industrial applications. This advancement is significant in pharmaceutical, cosmetic, and food industries (Meng et al., 2023).
  • Adaptation in Probiotic Bacteria :

    • In Lactobacillus rhamnosus GG, a gene cluster for L-fucose metabolism facilitates adaptation to gastrointestinal conditions. This understanding is crucial for probiotics development and gut health research (Becerra et al., 2015).
  • Fucose's Role in Mammalian Physiology :

    • Fucose's incorporation into glycans and its implications in immunity and cancer highlight its biological significance. Therapeutic advances in these areas have been driven by a deeper understanding of fucose's role (Schneider et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis of L-(-)-Fucose can be achieved through an enzymatic or chemical pathway. The enzymatic route involves the use of fucose synthase enzyme, while the chemical pathway involves the use of D-arabinose as a starting material.", "Starting Materials": ["D-arabinose", "Hydrogen chloride", "Sodium hydroxide", "Sodium borohydride", "Sodium chlorite", "Sodium periodate", "Sodium metaperiodate", "Sodium nitrite", "Sodium bicarbonate", "Sodium sulfate", "Acetic anhydride", "Methanol", "Ethanol", "Water"], "Reaction": ["Step 1: Conversion of D-arabinose to D-arabinose pentaacetate using acetic anhydride and sulfuric acid", "Step 2: Reduction of D-arabinose pentaacetate to D-arabitol using sodium borohydride", "Step 3: Oxidation of D-arabitol to D-arabinitol using sodium periodate", "Step 4: Conversion of D-arabinitol to L-(-)-Fucose using fucose synthase enzyme or chemical methods such as oxidation with sodium chlorite, sodium periodate, or sodium metaperiodate followed by reduction with sodium borohydride or hydrogen chloride", "Step 5: Purification of L-(-)-Fucose using various methods such as column chromatography, recrystallization, and drying."], }

CAS RN

2438-80-4

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(3S,4R,5S,6S)-6-methyloxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3+,4+,5-,6?/m0/s1

InChI Key

SHZGCJCMOBCMKK-DHVFOXMCSA-N

Isomeric SMILES

C[C@H]1[C@H]([C@H]([C@@H](C(O1)O)O)O)O

SMILES

CC(C(C(C(C=O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)O)O)O)O

Appearance

Solid powder

Other CAS RN

28161-52-6

physical_description

White crystals;  [Sigma-Aldrich MSDS]

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

alpha Fucose
alpha-Fucose
Deoxygalactose
Fucose

Origin of Product

United States

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-(-)-Fucose
Reactant of Route 2
L-(-)-Fucose
Reactant of Route 3
L-(-)-Fucose
Reactant of Route 4
L-(-)-Fucose
Reactant of Route 5
L-(-)-Fucose
Reactant of Route 6
L-(-)-Fucose

Q & A

Q1: What is the molecular formula and weight of L-(-)-Fucose?

A1: this compound is represented by the molecular formula C6H12O5 and has a molecular weight of 164.16 g/mol.

Q2: Is there spectroscopic data available for this compound?

A: Yes, researchers have utilized various spectroscopic techniques to characterize this compound. These include 1H NMR and 13C NMR. []

Q3: How does this compound contribute to bacterial infection?

A: this compound is a component of the gastric mucus layer, particularly enriched in the pyloric gland area. This sugar serves as an adhesion factor for Helicobacter pylori, contributing to its colonization in the stomach. []

Q4: Can you elaborate on the role of this compound in cancer?

A: Research suggests that altering the fucose salvage pathway, responsible for GDP-L-fucose production, influences melanoma progression. Increasing this compound levels can hinder invadopodia formation, structures crucial for tumor cell invasion, and decrease the breakdown of the extracellular matrix by these invadopodia. This effect appears to be linked to the promotion of α-1,2 fucosylation, a specific type of protein modification involving this compound. []

Q5: Does this compound play a role in fertilization?

A: Research in Drosophila suggests a potential role for this compound in fertilization. Drosophila sperm possess a surface-bound α-L-fucosidase, an enzyme that removes L-fucose. The egg surface, particularly the chorion, displays a polarized distribution of α-L-fucose residues, suggesting this enzyme might interact with these residues during fertilization. [] A similar interaction mediated by L-fucose has also been observed in the red alga Antithamnion sparsum, where it is involved in spermatial binding to trichogynes. []

Q6: Can this compound be synthesized enzymatically?

A: Yes, enzymatic synthesis of GDP-L-(-)-Fucose is well-documented. One pathway utilizes GDP-D-mannose as a precursor, involving enzymes like GDP-D-mannose-4,6-dehydratase (Gmd) and GDP-4-keto-6-deoxymannose-3,5-epimerase-4-reductase (WcaG). This pathway is employed in engineered Saccharomyces cerevisiae for the production of 2'-fucosyllactose (2-FL), a beneficial human milk oligosaccharide. [] Another method involves the use of L-fucokinase and GDP-L-fucose pyrophosphorylase enzymes purified from pig kidney to synthesize labeled or unlabeled GDP-D-arabinopyranoside using GDP-D-[3H]arabinose as a precursor. []

Q7: What is the role of L-fucokinase in this compound utilization?

A: L-fucokinase is a key enzyme in the this compound metabolic pathway, responsible for phosphorylating this compound to L-fucose 1-phosphate. Interestingly, this enzyme's activity can be modulated by various metabolites. It is inhibited by ADP and GDP-β-L-fucose, potentially indicating a feedback inhibition mechanism. Conversely, GMP and GDP-α-D-mannose stimulate L-fucokinase activity. []

Q8: How does the structure of this compound relate to its biological activity?

A: The specific arrangement of hydroxyl groups on the this compound molecule contributes significantly to its recognition by enzymes and lectins. Modifications to the fucose structure, such as sulfation, can significantly alter its binding affinity and biological activity. For instance, in sea urchin fertilization, the anomeric configuration (alpha or beta) of the glycosidic linkage in sulfated polysaccharides, including L-fucose-containing ones, plays a crucial role in their ability to induce the sperm acrosome reaction. []

Q9: Are there strategies to improve the stability or bioavailability of this compound for potential therapeutic applications?

A9: While specific strategies depend on the application, researchers are exploring methods like encapsulation or chemical modification to enhance stability, solubility, and bioavailability of this compound.

Q10: How is this compound typically detected and quantified?

A: Several analytical techniques are employed for this compound analysis, including High-Performance Liquid Chromatography (HPLC), often coupled with fluorescence detection. These techniques offer high sensitivity and selectivity for accurate quantification. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.